molecular formula C6H4BrClIN B6224820 3-bromo-2-chloro-4-iodoaniline CAS No. 2091222-22-7

3-bromo-2-chloro-4-iodoaniline

Cat. No.: B6224820
CAS No.: 2091222-22-7
M. Wt: 332.4
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Description

3-Bromo-2-chloro-4-iodoaniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-chloro-4-iodoaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substituted Anilines: Depending on the reaction conditions, various substituted anilines can be formed.

    Coupled Products: Biaryl compounds and other complex structures through coupling reactions.

Scientific Research Applications

3-Bromo-2-chloro-4-iodoaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-4-iodoaniline involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen substituents influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in catalytic cycles with transition metals .

Comparison with Similar Compounds

  • 4-Bromo-2-iodoaniline
  • 2-Chloro-6-iodoaniline
  • 2,4-Dibromoaniline
  • 4-Chloroaniline

Comparison: 3-Bromo-2-chloro-4-iodoaniline is unique due to the simultaneous presence of bromine, chlorine, and iodine, which imparts distinct reactivity patterns compared to compounds with fewer or different halogen substituents. This makes it particularly valuable in synthetic applications where selective reactivity is required .

Properties

CAS No.

2091222-22-7

Molecular Formula

C6H4BrClIN

Molecular Weight

332.4

Purity

95

Origin of Product

United States

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